1-Methyl-ethinylestradiol
Overview
Description
1-Methyl-ethinylestradiol is a synthetic derivative of estradiol, a natural estrogen. This compound is widely used in various medical applications, particularly in hormonal contraceptives. It is known for its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in pharmaceutical formulations .
Mechanism of Action
Target of Action
1-Methyl-ethinylestradiol, similar to ethinylestradiol, primarily targets the estrogen receptors in the body . These receptors play a crucial role in the regulation of the menstrual cycle and reproductive system. The compound binds to these receptors and activates them, mimicking the natural hormone estradiol .
Mode of Action
Upon binding to the estrogen receptors, this compound induces a conformational change that allows the receptor to interact with specific DNA sequences known as estrogen response elements. This interaction leads to the transcription of target genes and the production of proteins that mediate the physiological effects of estrogens .
Biochemical Pathways
The activated estrogen receptors influence various biochemical pathways. For instance, they can stimulate the synthesis of proteins involved in cell growth and proliferation. They also play a role in the regulation of the menstrual cycle by influencing the production and release of other hormones in the hypothalamic-pituitary-gonadal axis .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of ethinylestradiol. Ethinylestradiol is well-absorbed after oral administration, reaching peak plasma concentrations within 1.5 hours . It is extensively metabolized in the liver, primarily by the enzyme CYP3A4 . The metabolites are excreted in urine and feces .
Result of Action
The activation of estrogen receptors by this compound results in a range of effects at the molecular and cellular levels. These include the stimulation of cell growth and proliferation, particularly in tissues such as the endometrium and breast tissue. In the context of its use in oral contraceptives, it inhibits follicular development and prevents ovulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances, such as tobacco smoke, can induce the activity of liver enzymes and accelerate the metabolism of the compound, potentially reducing its efficacy. Additionally, individual variations in liver enzyme activity can lead to differences in the compound’s bioavailability and effects .
Preparation Methods
The synthesis of 1-Methyl-ethinylestradiol typically involves several steps starting from estrone. The process includes:
Ethynylation: Estrone is reacted with ethynyl magnesium bromide to introduce the ethynyl group.
Methylation: The resulting compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial production methods often involve optimizing these steps to increase yield and purity. The reaction conditions are carefully controlled, including temperature, solvent choice, and reaction time, to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
1-Methyl-ethinylestradiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Common reagents and conditions used in these reactions include organic solvents like methanol, acetonitrile, and water, often under reflux or at elevated temperatures . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-ethinylestradiol has numerous applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: This compound is studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: It is widely used in hormonal contraceptives and hormone replacement therapy.
Comparison with Similar Compounds
1-Methyl-ethinylestradiol is often compared with other synthetic estrogens such as:
Ethinylestradiol: Similar in structure but without the methyl group, it is also widely used in contraceptives.
Mestranol: The 3-methyl ether of ethinylestradiol, it must be demethylated to be biologically active.
Estradiol valerate: A prodrug of estradiol, used in hormone replacement therapy.
The uniqueness of this compound lies in its high oral bioavailability and resistance to metabolic degradation, making it more effective in lower doses compared to its counterparts .
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-15(22)11-13(2)19(14)17(16)7-9-20(18,21)3/h1,11-12,16-18,22-23H,5-10H2,2-3H3/t16-,17+,18+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMUVXCXXCYEH-JOTVOLILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4(C#C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164597 | |
Record name | 1-Methyl-ethinylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15071-66-6 | |
Record name | 1-Methyl-ethinylestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002639297 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-ethinylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-ETHINYLESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612S4CVM86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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